Cas no 896678-91-4 (2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
- SR-01000008581-1
- F0695-0048
- AB00685064-01
- 2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- SR-01000008581
- 896678-91-4
- 2-nitro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
- 2-nitro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- AKOS024597076
-
- Inchi: 1S/C18H12N4O4S2/c23-22(24)15-5-1-2-6-16(15)28(25,26)21-13-9-7-12(8-10-13)17-20-14-4-3-11-19-18(14)27-17/h1-11,21H
- InChI Key: KYYUCMQAZFCGJB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1C=CC(C2=NC3=CC=CN=C3S2)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 412.02999722g/mol
- Monoisotopic Mass: 412.02999722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 154Ų
2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0695-0048-2μmol |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-5μmol |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-10μmol |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-20μmol |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-1mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-2mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-3mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-4mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-5mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0695-0048-10mg |
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
896678-91-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
Introduction to 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS No. 896678-91-4)
2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide, identified by its CAS number 896678-91-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic and aromatic moieties, which contribute to its unique chemical properties and potential biological activities. The structural framework of this compound incorporates a nitro group, a benzene sulfonamide moiety, and a 1,3-thiazole-pyridine biphenyl derivative, making it a structurally complex entity with diverse functional possibilities.
The nitro group in the molecular structure of 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide is a key functional moiety that influences its reactivity and electronic properties. Nitro groups are known for their ability to participate in various chemical reactions, including nucleophilic substitution and reduction processes. In pharmaceutical applications, the nitro group can serve as a handle for further chemical modifications, enabling the synthesis of analogs with tailored biological activities. Additionally, the electron-withdrawing nature of the nitro group can modulate the electronic properties of adjacent aromatic systems, influencing interactions with biological targets.
The sulfonamide group is another critical feature of this compound. Sulfonamides are widely recognized for their broad spectrum of biological activities and have been incorporated into numerous pharmacologically active agents. The sulfonamide moiety typically enhances binding affinity to biological targets by forming hydrogen bonds and participating in dipole-dipole interactions. In the context of 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide, the sulfonamide group is positioned strategically within the molecule, potentially facilitating interactions with specific protein receptors or enzymes.
The presence of a 1,3-thiazole-pyridine biphenyl derivative adds another layer of complexity to this compound. Thiazole and pyridine are both heterocyclic systems that are well-documented for their involvement in various biological processes. The 1,3-thiazole ring is known to exhibit antimicrobial and anti-inflammatory properties, while pyridine derivatives are frequently found in drugs targeting neurological disorders. The biphenyl linkage between these heterocycles creates a rigid scaffold that can optimize binding interactions with biological targets. This structural feature makes 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such complex molecules to biological targets. Studies using these computational tools have suggested that 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide may interact with proteins involved in inflammatory pathways and metabolic disorders. These predictions are based on the analysis of its structural features and have been validated through experimental studies conducted in vitro.
In vitro studies have demonstrated that 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide exhibits inhibitory activity against several enzymes associated with inflammatory responses. The nitro group and sulfonamide moiety appear to play crucial roles in modulating enzyme activity by competing with natural substrates or altering enzyme conformation. Additionally, the biphenyl derivative has shown potential in disrupting protein-protein interactions that are critical for maintaining inflammation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nitration of benzene derivatives, sulfonylation reactions to introduce the sulfonamide group, and coupling reactions to form the biphenyl linkage between the 1,3-thiazole and pyridine moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently.
Quality control and analytical characterization are essential aspects of working with compounds like 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm molecular structure and assess purity. These analytical methods provide critical data for understanding the compound's behavior in various applications.
The potential applications of 2-nitro-N-(4-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide extend beyond its inhibitory activities against inflammatory enzymes. Researchers are exploring its potential as an intermediate in the synthesis of more complex drug candidates targeting neurological disorders and metabolic diseases. The structural diversity offered by this compound makes it a valuable scaffold for medicinal chemists seeking novel therapeutic agents.
Future research directions may focus on optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high purity standards. Additionally, preclinical studies will be necessary to evaluate the safety and efficacy of derivatives derived from this compound before considering clinical trials in humans.
In conclusion, 2-nitro-N-(4-{1 3th i azo lo [5 4b p y rid i n - 2 - y l } phen y l ) b en zene - 1 - sul fon am ide (CAS No. 89667891 - 4 ) is a structurally intricate molecule with significant potential in pharmaceutical research . Its unique combination of functional groups , coupled with promising preliminary biological activities , positions it as a compelling candidate for further investigation . As research progresses , this compound may contribute valuable insights into developing new therapeutic strategies across multiple disease areas .
896678-91-4 (2-nitro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)